molecular formula C22H14N2O2S B3188906 Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- CAS No. 255043-63-1

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

Cat. No. B3188906
CAS RN: 255043-63-1
M. Wt: 370.4 g/mol
InChI Key: OUGVKCOSRUYYCH-UHFFFAOYSA-N
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Description

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is a compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound, also known as ANEP, is a derivative of the well-known compound, p-phenylenediamine. ANEP has been found to exhibit potent anti-cancer properties, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cell signaling pathways. By inhibiting PTPs, Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical and Physiological Effects
Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has been found to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It also inhibits the activity of key enzymes involved in cancer cell metabolism, leading to a decrease in energy production and cell survival. Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has also been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- in lab experiments is its potent anti-cancer properties, which make it an effective tool for studying cancer biology and developing new cancer therapies. However, Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is also highly toxic and must be handled with care. Additionally, the synthesis of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- is complex and time-consuming, making it difficult to produce large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of the specific PTPs that are targeted by Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-, which could lead to the development of more targeted cancer therapies. Additionally, further studies are needed to investigate the potential use of Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- in combination with other cancer treatments, such as chemotherapy and radiation therapy.

Scientific Research Applications

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has been extensively studied for its anti-cancer properties. It has been found to exhibit potent anti-proliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]- has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[2-[5-amino-2-nitro-4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c23-21-14-19(11-7-17-8-12-20(27)13-9-17)22(24(25)26)15-18(21)10-6-16-4-2-1-3-5-16/h1-5,8-9,12-15,27H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGVKCOSRUYYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C(=C2)[N+](=O)[O-])C#CC3=CC=C(C=C3)S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00730456
Record name 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenethiol, 4-[[5-amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl]-

CAS RN

255043-63-1
Record name 4-{[5-Amino-2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00730456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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